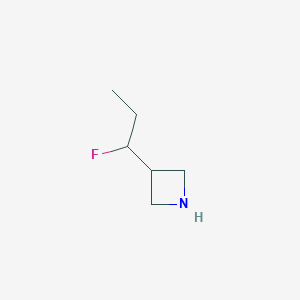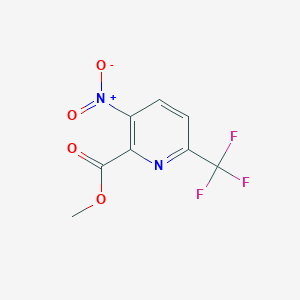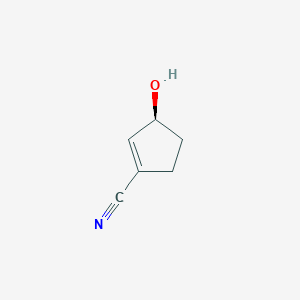
3-(1-Fluoropropyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Fluoropropyl)azetidine:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Fluoropropyl)azetidine can be achieved through various methods. One common approach involves the alkylation of azetidine with 1-fluoropropyl halides under basic conditions. Another method includes the cyclization of appropriate precursors using ring-closing reactions facilitated by catalysts or under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the alkylation of azetidine with 1-fluoropropyl halides. The process may be optimized for yield and purity by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Fluoropropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluoropropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-(1-Fluoropropyl)azetidine is used as a building block in organic synthesis due to its unique reactivity. It serves as a precursor for the synthesis of more complex molecules and can be used in polymerization reactions .
Biology: In biological research, azetidines are explored for their potential as enzyme inhibitors and receptor modulators. The fluoropropyl group can enhance the compound’s binding affinity and selectivity towards biological targets .
Medicine: Medicinal chemistry applications include the development of novel pharmaceuticals. Azetidines are investigated for their potential as antiviral, antibacterial, and anticancer agents. The fluoropropyl substituent may improve the pharmacokinetic properties of the compound .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 3-(1-Fluoropropyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The fluoropropyl group can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Azetidine: The parent compound without the fluoropropyl substituent.
3-(1-Chloropropyl)azetidine: Similar structure with a chlorine substituent instead of fluorine.
3-(1-Bromopropyl)azetidine: Similar structure with a bromine substituent instead of fluorine.
Uniqueness: 3-(1-Fluoropropyl)azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and binding affinity in biological systems compared to its chloro- and bromo- analogs .
Propriétés
Formule moléculaire |
C6H12FN |
|---|---|
Poids moléculaire |
117.16 g/mol |
Nom IUPAC |
3-(1-fluoropropyl)azetidine |
InChI |
InChI=1S/C6H12FN/c1-2-6(7)5-3-8-4-5/h5-6,8H,2-4H2,1H3 |
Clé InChI |
JDFNEVRFIPIVPE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CNC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid](/img/structure/B13012930.png)
![Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13012944.png)

![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13012956.png)
![7-Bromofuro[3,2-b]pyridine](/img/structure/B13012966.png)
![(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012971.png)
![t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate](/img/structure/B13012977.png)

![2-Isopropyloxazolo[5,4-c]pyridine](/img/structure/B13012993.png)

